1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone
Overview
Description
1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone is a heterocyclic compound that contains a morpholine ring, a tetrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation: The tetrazole derivative is then acylated with an acyl chloride derivative of thiophene to form the intermediate compound.
Morpholine Addition: Finally, the intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug containing a thiazole ring.
Uniqueness
1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone is unique due to its combination of a morpholine ring, a tetrazole ring, and a thiophene ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-10(15-3-5-18-6-4-15)8-16-13-11(12-14-16)9-2-1-7-19-9/h1-2,7H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFQCUCLTVMWRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328852 | |
Record name | 1-morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484041-98-7 | |
Record name | 1-morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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